3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound characterized by its bromo and nitro functional groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Nitration: The starting material, 4-bromophenol, undergoes nitration to introduce the nitro group, forming 4-bromo-2-nitrophenol.
Pyrrolidine Formation: The nitro-substituted phenol is then reacted with pyrrolidine under suitable conditions to form the pyrrolidine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the pyrrolidine derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale production would also require stringent safety measures and quality control protocols to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, such as 3-(4-bromo-2-aminophenoxy)pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of bromo and nitro groups with biological molecules.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the nitro group may interact with enzymes or receptors, leading to specific biological responses. The bromo group can also play a role in binding to target molecules, influencing the compound's overall activity.
Comparison with Similar Compounds
3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromo-2-hydroxy)pyrrolidine hydrochloride: Similar structure but without the nitro group.
3-(4-Bromo-2-nitrophenyl)pyrrolidine hydrochloride: Similar structure but with a phenyl group instead of a pyrrolidine ring.
Properties
IUPAC Name |
3-(4-bromo-2-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPCXPXDCAQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-31-4 | |
Record name | Pyrrolidine, 3-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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